molecular formula C8H4ClNO2S B2465483 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 155559-77-6

6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole

Cat. No. B2465483
CAS RN: 155559-77-6
M. Wt: 213.64
InChI Key: WZRZVJFFQLMHCP-UHFFFAOYSA-N
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Description

6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the molecular formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that is widely used in various fields such as pharmaceutical chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles in this process: as a carbon source, solvent, and oxidant . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , and a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .


Molecular Structure Analysis

The molecular structure of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is characterized by the presence of a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is fused with a dioxolo ring, and a chlorine atom is attached to the sixth carbon of the benzothiazole ring .

properties

IUPAC Name

6-chloro-[1,3]dioxolo[4,5-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRZVJFFQLMHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155559-77-6
Record name 11-chloro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The product from Step 1 (1.7 g) was partially dissolved in dry acetonitrile (50 cm3) and added in portions to a stirred suspension of copper(II) chloride (1.41 g) and tert-butyl nitrite (1.56 cm3) in dry acetonitrile (15 cm3) at 60° C. The mixture was heated for 1 hr., cooled to ambient temperature, poured into water/diethyl ether and acidified with aqueous 2M hydrochloric acid. The aqueous fraction was separated and extracted with diethylether (3×100 cm3) and the combined organic fractions washed with water (3×50 cm3) and dried (magnesium sulphate). The solution was evaporated under reduced pressure to give a brown solid. The solid was fractionated by absorbing it onto silica and eluting with hexane/ethyl acetate (50:1 by volume) to give the required product as a colourless solid, M+ =213; 1NMR (CDCl3): δ7.36(1H,s): 7.14(1H,s); 6.08(2H,s); mp 131°-2° C.
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